An In-Depth Technical Guide to the Physicochemical Characteristics of (2R,3R)-3-Methylglutamic Acid
An In-Depth Technical Guide to the Physicochemical Characteristics of (2R,3R)-3-Methylglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-3-Methylglutamic acid is a non-proteinogenic amino acid that has garnered interest within the scientific community due to its presence in natural products and its potential applications in medicinal chemistry and drug development. As a stereoisomer of 3-Methylglutamic acid, its unique three-dimensional structure dictates its biological activity and physicochemical properties. Understanding these characteristics is paramount for its synthesis, purification, and formulation, as well as for elucidating its mechanism of action in biological systems. This guide provides a comprehensive overview of the core physicochemical properties of (2R,3R)-3-Methylglutamic acid, outlines the experimental methodologies for their determination, and offers insights into its biochemical context.
Molecular Structure and Identification
The foundational attributes of (2R,3R)-3-Methylglutamic acid are derived from its molecular structure.
| Identifier | Value | Source |
| IUPAC Name | (2R,3R)-2-amino-3-methylpentanedioic acid | N/A |
| Molecular Formula | C6H11NO4 | [1] |
| Molecular Weight | 161.16 g/mol | [2] |
| CAS Number | Not explicitly found for this stereoisomer; 33511-70-5 for (2s,3s) isomer.[1] | N/A |
Physicochemical Properties: A Blend of Calculated and Analogous Data
| Property | Predicted/Analogous Value | Rationale and Context |
| Melting Point | Expected to be >200 °C with decomposition | Amino acids typically have high melting points due to their zwitterionic nature and strong intermolecular hydrogen bonding. For comparison, other amino acids often melt with decomposition at elevated temperatures.[3] |
| Solubility | Expected to be soluble in water, especially at acidic or basic pH; sparingly soluble in polar organic solvents like methanol; and poorly soluble in nonpolar organic solvents. | The presence of two carboxylic acid groups and one amino group suggests significant polarity and the ability to form hydrogen bonds with water. Solubility is expected to be lowest near its isoelectric point and increase as the pH moves away from the pI, due to the formation of charged species.[4][5] The hydrochloride salt of the (2S,3R) enantiomer is slightly soluble in water and methanol.[4] |
| pKa Values | pKa1 (α-carboxyl): ~2.2pKa2 (γ-carboxyl): ~4.1pKa3 (α-amino): ~9.5 | These are estimated values based on the structure of glutamic acid and the influence of the methyl group. The predicted pKa for the hydrochloride salt of the (2S,3R) enantiomer is 2.20 ± 0.10.[4] The actual values for the free acid need to be determined experimentally. |
Experimental Determination of Physicochemical Properties
To ensure scientific integrity, the predicted properties of (2R,3R)-3-Methylglutamic acid must be validated through rigorous experimental protocols. The following section details the standard methodologies for determining these key characteristics.
Melting Point Determination
The melting point of a crystalline solid is a fundamental indicator of its purity.
Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of dry, crystalline (2R,3R)-3-Methylglutamic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[6]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is the end of the range.
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Interpretation: A sharp melting range (0.5-1.0 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[7] Many amino acids decompose upon melting, which should be noted.[3]
Caption: Simplified biosynthetic pathway of (2S,3R)-3-Methylglutamic acid.
Conclusion
The physicochemical characterization of (2R,3R)-3-Methylglutamic acid is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. While direct experimental data for this specific stereoisomer is limited, this guide has provided a framework for its systematic investigation. By employing the robust experimental protocols outlined herein for determining melting point, solubility, pKa values, and spectroscopic properties, researchers can generate the necessary data to advance their studies. The synthesis of its enantiomer and the understanding of its biosynthesis in natural products underscore the importance of stereochemistry in the function of this unique amino acid. This in-depth guide serves as a valuable resource for scientists and drug development professionals, enabling them to approach the study of (2R,3R)-3-Methylglutamic acid with scientific rigor and a clear understanding of its fundamental properties.
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